4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
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Overview
Description
4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution with Thiophene Rings: The thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced to form dihydropyrimidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)pyrimidin-2-amine: Lacks the methyl group on the thiophene ring.
4-(5-Methylthiophen-2-yl)pyrimidin-2-amine: Lacks one of the thiophene rings.
6-(Thiophen-2-yl)pyrimidin-2-amine: Lacks the methyl group and one of the thiophene rings.
Uniqueness
4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both thiophene rings and the methyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
4-(5-methylthiophen-2-yl)-6-thiophen-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNKGKDGWKDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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